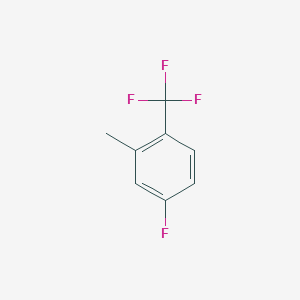

4-fluoro-2-methylbenzotrifluoride

Beschreibung

Significance of Organofluorine Compounds in Advanced Chemical Synthesis

Organofluorine compounds, which are organic compounds containing at least one carbon-fluorine bond, have become indispensable in modern chemical research and industry. numberanalytics.com The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, impart distinctive characteristics to organic molecules. chinesechemsoc.org

The introduction of fluorine can significantly alter a compound's physical, chemical, and biological properties. numberanalytics.com For instance, fluorination can enhance metabolic stability, increase lipophilicity, and improve the binding affinity of drug candidates to their target proteins. chinesechemsoc.orgresearchgate.net This has led to a surge in the development of fluorinated pharmaceuticals, with estimates suggesting that approximately 20-25% of all modern drugs contain fluorine. researchgate.net Beyond medicinal chemistry, organofluorine compounds are crucial in agrochemicals and materials science, where they contribute to the creation of products like advanced polymers and fluorosurfactants. numberanalytics.comsigmaaldrich.com The development of new and efficient methods for introducing fluorine and fluoroalkyl groups into organic molecules remains an active and important area of synthetic chemistry research. chinesechemsoc.org

Role of Benzotrifluoride (B45747) Scaffolds in Modern Organic Chemistry

Within the broader class of organofluorine compounds, molecules built upon a benzotrifluoride scaffold hold particular importance. The benzotrifluoride unit consists of a benzene (B151609) ring substituted with a trifluoromethyl (CF3) group. The trifluoromethyl group is a powerful electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring.

This electron-withdrawing nature makes the trifluoromethyl group a bioisostere for other chemical groups, allowing it to modulate a molecule's properties while maintaining a similar size. The CF3 group can enhance a compound's metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, its lipophilicity can improve a molecule's ability to cross biological membranes. The benzotrifluoride scaffold is a key component in many pharmaceuticals and agrochemicals, valued for its ability to confer desirable properties to the final product. chemimpex.com Reagents containing the trifluoromethyl group, such as triflic acid and trifluoroacetic acid, are also widely used in organic synthesis due to their strong acidity, which is a direct result of the stabilizing effect of the trifluoromethyl group. wikipedia.org

Research Focus: 4-Fluoro-2-methylbenzotrifluoride as a Key Intermediate and Building Block

This compound is a specific example of a substituted benzotrifluoride that serves as a valuable intermediate and building block in organic synthesis. lookchem.com Its structure, featuring a trifluoromethyl group, a fluorine atom, and a methyl group on the benzene ring, provides multiple points for chemical modification. This allows chemists to use it as a starting material for the synthesis of more complex molecules with potential applications in various fields of chemical research. The presence of both the strongly electron-withdrawing trifluoromethyl group and the fluorine atom, along with the electron-donating methyl group, creates a unique electronic environment on the aromatic ring, influencing its reactivity in subsequent chemical transformations.

Below are the key physical and chemical properties of this compound and its related isomers.

| Property | This compound | 2-Fluoro-4-methylbenzotrifluoride | 4-Fluorobenzotrifluoride | 2-Methylbenzotrifluoride |

| Molecular Formula | C8H6F4 | C8H6F4 | C7H4F4 | C8H7F3 |

| Molecular Weight | 178.13 g/mol | 178.13 g/mol | 164.10 g/mol | 160.14 g/mol |

| Boiling Point | Not available | 146 °C | 102-105 °C | 125-126 °C |

| Density | Not available | 1.24 g/mL | 1.293 g/mL at 25 °C | 1.17 g/mL |

| Refractive Index | Not available | 1.4175 | n20/D 1.401 | n20/D 1.44 |

| CAS Number | 202983-33-3 | 158364-83-1 | 402-44-8 | 13630-19-8 |

This compound and its isomers are utilized as intermediates in the synthesis of a variety of organic molecules, highlighting their role as foundational structures in the development of new chemical entities. lookchem.com For example, related compounds are used in the synthesis of agrochemicals and as intermediates for creating complex molecules with specific biological activities. chemimpex.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluoro-2-methyl-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4/c1-5-4-6(9)2-3-7(5)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUKSKTZQURUDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00461556 | |

| Record name | 4-fluoro-2-methyl-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80245-26-7 | |

| Record name | 4-fluoro-2-methyl-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00461556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis of 4 Fluoro 2 Methylbenzotrifluoride and Its Precursors

Direct Fluorination Approaches to Aromatic Systems

Direct C-H fluorination is an attractive synthetic strategy as it avoids the need for pre-functionalized starting materials. rsc.org This section explores various direct fluorination methods applicable to aromatic systems, which could theoretically be applied to the synthesis of 4-fluoro-2-methylbenzotrifluoride from 2-methylbenzotrifluoride.

Electrophilic fluorination is a primary method for the direct introduction of fluorine into organic molecules. researchgate.net This approach involves the reaction of an electron-rich aromatic compound with an electrophilic fluorine source ("F+"). alfa-chemistry.com A variety of N-F reagents have been developed for this purpose, offering advantages in terms of stability, safety, and selectivity over traditional reagents like molecular fluorine (F2). rsc.orgwikipedia.org

Commonly employed electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI), Selectfluor® (F-TEDA-BF4), and N-fluoropyridinium salts. alfa-chemistry.comwikipedia.org These reagents have been successfully used to fluorinate a wide range of aromatic compounds. researchgate.netalfa-chemistry.com The mechanism of electrophilic aromatic fluorination is generally considered to proceed through a polar SEAr pathway, where the decomposition of a Wheland-type intermediate is not the rate-determining step. researchgate.netresearchgate.net

| Reagent | Description | Applications |

| N-Fluorobenzenesulfonimide (NFSI) | An economical, stable, and safe fluorinating agent with high electrophilicity. alfa-chemistry.com | Fluorination of olefins, aromatic hydrocarbons, amides, and nitriles. alfa-chemistry.com |

| Selectfluor® (F-TEDA-BF4) | A stable, non-toxic N-F reagent with strong oxidizing properties. researchgate.netalfa-chemistry.com | Fluorination of enamines, dicarbonyl compounds, and electron-rich aromatics. alfa-chemistry.com |

| N-Fluoropyridinium Salts | Reagents with tunable reactivity based on substituents on the pyridine (B92270) ring. alfa-chemistry.com | Fluorination of various enol compounds and multi-electron aromatic compounds. alfa-chemistry.com |

The regioselectivity of electrophilic fluorination is governed by the electronic properties of the substituents on the aromatic ring. In the case of 2-methylbenzotrifluoride, the methyl group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. The interplay of these directing effects would influence the position of incoming fluorine.

Nucleophilic aromatic substitution (SNAr) provides another route to introduce fluorine. This method is typically effective for electron-deficient aromatic systems where a good leaving group is displaced by a nucleophilic fluoride (B91410) source. nih.govnih.gov Interestingly, fluorine itself can act as a leaving group in SNAr reactions, but its high electronegativity also activates the aromatic ring towards nucleophilic attack, making the initial addition the rate-determining step. masterorganicchemistry.comyoutube.com

Recent advancements have utilized organic photoredox catalysis to enable the nucleophilic fluorination of even electron-rich and unactivated fluoroarenes. nih.govnih.gov This cation radical-accelerated nucleophilic aromatic substitution (CRA-SNAr) reverses the traditional polarity demands of SNAr reactions. nih.gov

For the synthesis of this compound, a potential precursor could be a 2-methyl-4-substituted-benzotrifluoride where the substituent is a suitable leaving group for SNAr, such as a nitro group or a halogen.

Radical fluorination offers a complementary approach to ionic fluorination methods. wikipedia.org This process involves the reaction of a carbon-centered radical with a fluorine atom source. wikipedia.org Historically, the use of highly reactive reagents like F2 and hypofluorites limited the application of this method. wikipedia.org However, the discovery that electrophilic N-F reagents like NFSI and Selectfluor® can act as fluorine atom sources has led to a resurgence in radical fluorination methodologies. wikipedia.org

These methods can be applied to the fluorination of C-H bonds, including those in aromatic systems. Photoredox catalysis has emerged as a powerful tool to generate arene radical cations, which can then react with a fluoride source. nih.gov This strategy has been successfully applied to the radiofluorination of arenes for applications such as positron emission tomography (PET). nih.gov

Synthesis through Functional Group Interconversions on Substituted Aromatic Systems

A more common and often more controlled approach to synthesizing specifically substituted aromatic compounds like this compound involves the stepwise introduction of the required functional groups onto a simpler aromatic precursor.

One logical synthetic route starts with a fluorinated toluene (B28343) derivative, such as 4-fluorotoluene, and subsequently introduces the trifluoromethyl group. The introduction of a trifluoromethyl group (trifluoromethylation) is a significant transformation in the synthesis of many pharmaceuticals and agrochemicals. wikipedia.org

Various reagents and methods exist for trifluoromethylation. wikipedia.orgresearchgate.net These can be broadly categorized into radical, nucleophilic, and electrophilic approaches. wikipedia.org Reagents like trifluoromethyltrimethylsilane (TMSCF3), sodium trifluoroacetate, and Umemoto's reagents are commonly used. wikipedia.orgrsc.org For instance, a Friedel-Crafts-type reaction or a metal-catalyzed cross-coupling reaction could potentially be employed to introduce the CF3 group at the 2-position of 4-fluorotoluene. However, controlling the regioselectivity of such a reaction would be a key challenge.

A multi-step sequence starting from m-fluorotoluene has been described for the synthesis of 4-fluoro-2-methylbenzoic acid, a potential precursor. This involves a Friedel-Crafts acylation, followed by hydrolysis. google.com A subsequent conversion of the carboxylic acid to the trifluoromethyl group would be required.

Alternatively, the synthesis can commence with a methylbenzotrifluoride derivative, followed by the regioselective introduction of the fluorine atom. Starting with 2-methylbenzotrifluoride, direct fluorination as described in section 2.1 could be employed. The directing effects of the methyl and trifluoromethyl groups would be critical in determining the product distribution. The activating, ortho-, para-directing methyl group and the deactivating, meta-directing trifluoromethyl group would both favor substitution at the 4- and 6-positions.

Another pathway involves the nitration of 3-methylbenzotrifluoride, which can yield a mixture of isomers, including 2-nitro-3-methylbenzotrifluoride. google.com The nitro group can then be reduced to an amine, which can be converted to a fluorine atom via a Sandmeyer-type reaction (diazotization followed by treatment with a fluoride source like HBF4).

| Starting Material | Key Transformation | Resulting Intermediate/Product |

| m-Fluorotoluene | Friedel-Crafts Acylation & Hydrolysis | 4-Fluoro-2-methylbenzoic acid google.com |

| 3-Methylbenzotrifluoride | Nitration | 2-Nitro-3-methylbenzotrifluoride google.com |

| 2-Bromo-5-fluorotoluene (B1266450) | Cyanation | 4-Fluoro-2-methylbenzonitrile (B118529) google.com |

The synthesis of related compounds provides further insight. For example, 2-bromo-5-fluorobenzotrifluoride (B1268043) has been synthesized from m-trifluoromethyl fluorobenzene (B45895) via bromination. google.com Also, 4-fluoro-2-methylbenzonitrile has been prepared from 2-bromo-5-fluorotoluene via cyanation. google.com These examples highlight the utility of halogenated precursors in the synthesis of functionalized benzotrifluorides.

Multi-Step Synthesis Pathways from Readily Available Aromatic Precursors

The construction of polysubstituted aromatic compounds like this compound often necessitates multi-step synthetic sequences. These pathways strategically employ a series of well-established reactions, including nitration, reduction, diazotization, halogenation, and cyanation, to introduce and manipulate functional groups on the benzene (B151609) ring. youtube.comyoutube.comlibretexts.orgucsd.eduyoutube.com The order of these reactions is critical to achieve the desired substitution pattern due to the directing effects of the existing substituents. libretexts.org

A common approach begins with a readily available substituted benzene, such as m-fluorotoluene. One documented synthesis of a precursor, 4-fluoro-2-methylbenzoic acid, starts with m-fluorotoluene and trichloroacetyl chloride. google.com These reactants undergo a Friedel-Crafts acylation reaction catalyzed by a Lewis acid like anhydrous aluminum trichloride (B1173362) to yield a mixture of ortho and para isomers. google.com Subsequent hydrolysis under alkaline conditions, followed by acidification, produces 4-fluoro-2-methylbenzoic acid and its isomer, 2-fluoro-4-methylbenzoic acid. google.com The desired 4-fluoro-2-methylbenzoic acid can then be isolated through recrystallization. google.com

Another important precursor, 4-fluoro-2-methylbenzonitrile, can be synthesized from 4-fluoro-2-methylbenzaldehyde. google.com This process involves the conversion of the aldehyde to 4-fluoro-2-methylbenzaldoxime using hydroxylamine (B1172632) hydrochloride in the presence of a base. google.com The resulting oxime is then dehydrated using reagents like phosphorus pentoxide or sodium bisulfate monohydrate to yield 4-fluoro-2-methylbenzonitrile. google.com Historically, this nitrile has also been prepared by reacting 2-bromo-5-fluorotoluene with copper(I) cyanide, though this method involves toxic reagents. google.com

The conversion of a nitro group to other functionalities is a key strategy. Aromatic nitration, typically achieved with a mixture of nitric acid and sulfuric acid, can introduce a meta-directing nitro group. youtube.com This nitro group can then be reduced to an amino group (an ortho-, para-director) using reagents like tin and hydrochloric acid. youtube.comyoutube.com The resulting aniline (B41778) derivative can undergo diazotization with nitrous acid to form a diazonium salt, a versatile intermediate that can be substituted with various groups, including halogens (Sandmeyer reaction) or a cyano group. youtube.com

The following table outlines a selection of multi-step synthesis examples for substituted benzenes:

| Starting Material | Reagents | Product | Reaction Type |

| Benzene | HNO₃, H₂SO₄ | Nitrobenzene | Nitration |

| Nitrobenzene | Cl₂, AlCl₃ | m-Chloronitrobenzene | Halogenation |

| m-Chloronitrobenzene | 1. Sn, HCl; 2. NaOH | m-Chloroaniline | Reduction |

| Aniline | Acetic anhydride, Pyridine | Acetanilide | Acylation |

| Toluene | KMnO₄, H₃O⁺ | Benzoic Acid | Oxidation |

| Benzene | CH₃COCl, AlCl₃ | Acetophenone | Friedel-Crafts Acylation |

| Acetophenone | Zn(Hg), HCl | Ethylbenzene | Clemmensen Reduction |

| Nitrobenzene | 1. Sn, HCl; 2. NaNO₂, H₂SO₄; 3. H₂O | Phenol | Reduction, Diazotization, Substitution |

| Toluene | NBS, peroxide | Benzyl bromide | Radical Bromination |

This table provides examples of common reactions used in multi-step aromatic synthesis.

Catalytic Strategies in Fluorination Reactions

Catalytic methods for introducing fluorine into aromatic systems have become increasingly important due to their efficiency and selectivity.

Transition metals, particularly palladium and copper, are widely used to catalyze the formation of C-F bonds. nih.govrsc.org Palladium-catalyzed fluorination of aryl halides and triflates offers a powerful method for synthesizing fluoroarenes. nih.govrsc.org These reactions often employ a palladium catalyst in conjunction with a fluoride source, such as cesium fluoride, and a suitable ligand. nih.govrsc.org The choice of ligand is crucial for achieving high efficiency. princeton.edu One-pot, two-step fluorination of aryl alcohols via aryl nonafluorobutylsulfonates has been achieved using a palladium catalyst at elevated temperatures under microwave conditions. nih.gov

Copper-catalyzed reactions also play a significant role in aromatic fluorination. princeton.edu These methods can involve the fluorination of aryl iodonium (B1229267) salts or Chan-Evans-Lam type couplings. princeton.edu The trifluoromethylation of aryl halides can also be achieved using transition metal catalysis. nih.gov

Recent advancements have focused on the direct C-H fluorination of arenes. nih.gov In some palladium-catalyzed processes, a reactive Pd(IV)-F electrophile is generated in situ from an electrophilic fluorinating reagent like Selectfluor or NFSI. nih.gov This species can then fluorinate weakly nucleophilic arenes at room temperature. nih.gov

The development of enantioselective fluorination methods is crucial for the synthesis of chiral fluorinated molecules, which are important in pharmaceuticals and agrochemicals. acs.orgnumberanalytics.com These methods aim to introduce a fluorine atom with high stereoselectivity, producing a single enantiomer or a mixture with a high enantiomeric excess. numberanalytics.com

Transition metal catalysis is a cornerstone of enantioselective fluorination. acs.orgnih.gov Chiral palladium and copper complexes are commonly used to catalyze the fluorination of various substrates, including β-ketoesters and oxindoles. acs.orgnih.gov The use of chiral ligands, such as BINAP or bis(oxazoline) derivatives, in conjunction with a metal catalyst creates a chiral environment that directs the approach of the fluorinating agent. acs.orgnih.gov For instance, a chiral bis(oxazoline)-copper complex has been used for the enantioselective fluorination of β-ketoesters, with additives like hexafluoroisopropanol (HFIP) being crucial for achieving high enantioselectivity. acs.org Similarly, palladium catalysts have been successfully applied to the enantioselective fluorination of oxindoles, affording products with high enantiomeric excesses. acs.orgnih.gov

Organocatalysis has also emerged as a powerful tool for enantioselective fluorination. numberanalytics.com This approach utilizes small organic molecules as catalysts. For example, the combination of chiral anion phase-transfer catalysis and enamine catalysis has been used for the asymmetric fluorination of α-substituted cyclohexanones, generating quaternary fluorine-containing stereocenters. acs.orgcapes.gov.br

The following table summarizes key aspects of different enantioselective fluorination methods:

| Catalytic System | Substrate Class | Key Features |

| Chiral Palladium Complexes | β-Ketoesters, Oxindoles | High enantioselectivity, often uses NFSI as fluorine source. acs.orgnih.gov |

| Chiral Copper Complexes | β-Ketoesters | Utilizes chiral ligands like bis(oxazolines); additives can be critical. acs.org |

| Chiral Nickel Complexes | β-Ketoesters, Oxindoles | Can provide extremely high levels of enantioselectivity. acs.org |

| Dual Catalysis (Chiral Anion Phase-Transfer & Enamine) | α-Branched Ketones | Enables fluorination of challenging substrates to form quaternary stereocenters. acs.org |

This table highlights some of the catalytic systems employed in enantioselective fluorination.

Emerging Synthetic Methodologies for Fluorinated Aromatic Systems

Research into the synthesis of fluorinated aromatics continues to evolve, with new methodologies offering advantages such as milder reaction conditions and the use of more accessible starting materials.

Decarboxylative fluorination has emerged as a powerful strategy for installing fluorine or fluorinated functional groups. nih.govrsc.orgnih.gov This approach typically involves the reaction of carboxylic acids or their derivatives, which are often readily available and inexpensive. nih.govrsc.org The release of carbon dioxide as a benign byproduct is another attractive feature of this methodology. nih.gov

These reactions can proceed through different mechanisms, including radical, nucleophilic, and cross-coupling pathways. rsc.org For instance, silver-catalyzed decarboxylative radical fluorination of malonic acids has been developed. rsc.org In the context of aromatic systems, decarboxylative fluorination of (hetero)aromatic carboxylic acids can be achieved, although it can be more challenging than for their aliphatic counterparts. researchgate.net Transition-metal-free decarboxylative fluorination of electron-rich heteroaromatic carboxylic acids using Selectfluor has been reported. acs.org

Microwave-assisted synthesis has become an important technique for accelerating the synthesis of fluorinated organic compounds, including aromatic and heterocyclic systems. benthamdirect.comresearchgate.net The use of microwave irradiation can significantly reduce reaction times, often from hours or days to minutes, and can lead to higher yields and fewer byproducts. benthamdirect.comresearchgate.net This is due to the efficient and homogeneous heating provided by microwaves. benthamdirect.com

This technology has been applied to a variety of reactions, including the synthesis of fluorinated benzimidazoles and di(thiazolyl)benzenes. researchgate.net For example, a library of 2-substituted fluorinated benzimidazoles was synthesized in high yields under microwave conditions. researchgate.net Microwave heating has also been successfully used in the coupling reaction of a chlorin (B1196114) derivative with aniline and in the N-alkylation of chlorins with alkyl halides. mdpi.com Furthermore, microwave-assisted methods have been developed for the preparation of covalent organic frameworks (COFs) from fluorinated precursors. mdpi.com The rapid synthesis is particularly advantageous for the preparation of radiotracers for positron emission tomography (PET), where the short half-life of fluorine-18 (B77423) necessitates fast reaction times. researchgate.net

Chemical Transformations and Derivatization Strategies for Research Applications

Reactivity Profiles of the Trifluoromethyl Group in 4-Fluoro-2-methylbenzotrifluoride

The trifluoromethyl (-CF3) group is renowned for its high stability and electron-withdrawing nature, which significantly influences the reactivity of the aromatic ring to which it is attached. beilstein-journals.orgnih.gov Generally, the C-F bonds within the trifluoromethyl group are exceptionally strong, rendering the group itself quite inert to many chemical transformations. reddit.com This stability is a key reason for its incorporation into many specialty chemicals and materials.

However, under specific and often harsh conditions, the trifluoromethyl group can participate in reactions. For instance, anionically activated aromatic trifluoromethyl groups can react with secondary amines under aqueous conditions to form tertiary amides. researchgate.net This reaction proceeds through an E1cB mechanism, involving the initial elimination of hydrogen fluoride (B91410) to create a reactive intermediate. researchgate.net While this reactivity has been observed in other aromatic trifluoromethyl compounds, its specific application to this compound would be influenced by the electronic effects of the additional fluorine and methyl substituents.

Chemical Transformations Involving the Aromatic Fluorine Atom

Nucleophilic Aromatic Substitution Reactions with Diverse Nucleophiles

The fluorine atom on the aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the para-trifluoromethyl group activates the fluorine atom towards displacement by nucleophiles. nih.govacgpubs.org This is a cornerstone of its utility in synthesizing more complex molecules. nih.gov

A variety of nucleophiles can be employed in these reactions. For instance, in related fluorinated aromatic compounds, nucleophiles such as amines, alcohols, and thiols readily displace the fluorine atom. nih.govresearchgate.net The reaction of 4-fluoro-2-methylbenzonitrile (B118529), a structurally similar compound, with bicarbazole proceeds via nucleophilic aromatic substitution to form emitters for organic light-emitting diodes (OLEDs). ossila.com Similarly, the synthesis of the diabetes drug trelagliptin (B1683223) succinate (B1194679) utilizes 4-fluoro-2-methylbenzonitrile as a key building block in a nucleophilic aromatic substitution step. ossila.com

Research has demonstrated the successful substitution of fluorine in activated fluoroarenes with a range of nucleophiles under various conditions. For example, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene undergoes SNAr with alcohols, phenols, thiophenols, and amines. beilstein-journals.org These reactions are often facilitated by a base, such as potassium hydroxide (B78521) or potassium carbonate, and may require heating. beilstein-journals.org

| Activated Fluoroarene | Nucleophile | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Methanol/Potassium Hydroxide | Reflux | Methoxy-substituted arene | beilstein-journals.org |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Ethanol/Potassium Hydroxide | Reflux | Ethoxy-substituted arene | beilstein-journals.org |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Phenol/Potassium Carbonate | Heating in DMF | Phenoxy-substituted arene | beilstein-journals.org |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Thiophenol/Potassium Carbonate | Heating in DMF | Thiophenoxy-substituted arene | beilstein-journals.org |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Dialkylamine/Potassium Carbonate | Heating in DMF | Dialkylamino-substituted arene | beilstein-journals.org |

| 4-Fluoro-2-methylbenzonitrile | Bicarbazole | Nucleophilic aromatic substitution | TADF emitter | ossila.com |

Reactions and Derivatization at the Methyl Substituent

The methyl group of this compound offers another site for chemical modification. While less reactive than other functional groups, it can undergo transformations such as oxidation or halogenation under appropriate conditions. For example, similar toluene (B28343) derivatives can be oxidized to benzoic acids. A chemical synthesis method for 4-fluoro-2-methylbenzoic acid starts from m-fluorotoluene, which undergoes a Friedel-Crafts acylation followed by hydrolysis and acidification. google.com This suggests that the methyl group in this compound could potentially be oxidized to a carboxylic acid, creating a new functional handle for further derivatization.

Derivatization for Enhanced Analytical Performance in Research

Derivatization is a technique used to modify an analyte to improve its detection and analysis by chromatographic and spectroscopic methods. sigmaaldrich.com

Strategies for Advanced Chromatographic and Spectroscopic Analysis (e.g., HPLC-DAD, GC, LC-MS)

The analysis of fluorinated aromatic compounds like this compound can be challenging due to their volatility and sometimes poor chromatographic behavior. Derivatization can enhance their detection by introducing a chromophore for UV-Vis detection (HPLC-DAD), improving their volatility and thermal stability for gas chromatography (GC), or increasing their ionization efficiency for mass spectrometry (LC-MS). greyhoundchrom.com

For GC analysis, silylation is a common derivatization technique where an active hydrogen is replaced by a silyl (B83357) group, which can decrease the polarity of the compound. gcms.cz Alkylation, the addition of an alkyl group, is another strategy to reduce polarity. gcms.cz For compounds with hydroxyl or amine groups, acylation with reagents like perfluoroacid anhydrides can produce stable and volatile derivatives suitable for GC analysis. gcms.cz

In the context of HPLC, derivatization is often employed to introduce a UV-absorbing or fluorescent tag to the analyte, thereby increasing the sensitivity of detection. greyhoundchrom.com For LC-MS analysis, derivatization can be used to improve ionization efficiency, leading to better signal intensity. sigmaaldrich.com For instance, the analysis of benzotrifluoride (B45747) derivatives in environmental samples has been successfully performed using GC-MS, demonstrating the applicability of this technique for this class of compounds. researchgate.net

| Analytical Technique | Sample Preparation/Derivatization | Application | Reference |

|---|---|---|---|

| GC-MS | Purge-and-Trap for volatile derivatives | Determination of benzotrifluoride and its chlorinated derivatives in groundwater | researchgate.net |

| GC-MS | Automated SPE for semi-volatile derivatives | Determination of amino and nitro benzotrifluoride derivatives in groundwater | researchgate.net |

| TD-GC-MS/MS | Thermal desorption from sorbent tubes | Quantification of trace levels of fluorotelomer alcohols in indoor air | nih.gov |

| HPLC-ICPMS/MS | Online coupling with ICPMS/MS | Speciation analysis of fluorine compounds | rsc.org |

| LC-MS | Liquid-liquid extraction or freeze-drying followed by extraction | Elucidation of niacinamide by-products in skin permeation studies | londonmet.ac.uk |

Development of Novel Derivatization Reagents and Protocols

The development of new derivatization reagents is an active area of research aimed at improving the sensitivity and selectivity of analytical methods. greyhoundchrom.com For fluorinated compounds, reagents that can react under mild conditions and produce stable derivatives with excellent detection properties are highly desirable.

Examples of derivatization reagents include:

Pentafluorobenzyl bromide (PFBBr): Used for making esters and ethers, particularly in trace analyses. gcms.cz

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): A silylating reagent for GC derivatization. sigmaaldrich.com

1-Fluoro-2,4-dinitrobenzene (FDNB): Used for the pre-column derivatization of amino-glycosides. greyhoundchrom.com

While specific derivatization protocols for this compound are not extensively documented in publicly available literature, the principles and reagents used for other fluorinated aromatic compounds provide a strong foundation for developing such methods. The choice of derivatization strategy would depend on the specific analytical challenge, such as the matrix in which the compound is present and the required level of sensitivity.

Synthesis of Advanced Intermediates and Complex Derivatives for Downstream Research

A primary route for the derivatization of this compound involves the oxidation of the methyl group to a carboxylic acid, yielding 4-fluoro-2-methylbenzoic acid . This transformation is a critical step, as the resulting carboxylic acid functionality opens a gateway to a vast array of subsequent chemical reactions. For instance, the conversion of the carboxylic acid to its corresponding acid chloride, 4-fluoro-2-methylbenzoyl chloride , provides a highly reactive intermediate. This acid chloride can readily participate in acylation reactions with a diverse range of nucleophiles, including amines and alcohols, to form amides and esters, respectively. These reactions are fundamental in the synthesis of potential bioactive molecules, where the 4-fluoro-2-methylbenzoyl moiety can be incorporated into larger, more complex molecular architectures.

Another key strategy for elaborating the structure of this compound focuses on the functionalization of the methyl group through radical halogenation. This process, typically employing reagents such as N-bromosuccinimide (NBS), leads to the formation of 4-fluoro-2-(bromomethyl)benzotrifluoride . This benzylic bromide is a potent electrophile, making it an excellent precursor for nucleophilic substitution reactions. A wide variety of nucleophiles can be introduced at this position, allowing for the attachment of diverse functional groups and the construction of more intricate molecular frameworks. This method is particularly valuable for creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery programs.

Furthermore, the aromatic ring of this compound and its derivatives can be subjected to various substitution reactions to introduce additional complexity. While the electron-withdrawing nature of the trifluoromethyl group deactivates the ring towards electrophilic aromatic substitution, nucleophilic aromatic substitution (SNAr) reactions are a viable pathway for introducing new substituents. The fluorine atom at the 4-position can be displaced by strong nucleophiles under specific reaction conditions, providing a means to further diversify the molecular scaffold.

Palladium-catalyzed cross-coupling reactions represent another powerful tool for the derivatization of this compound-derived intermediates. For example, aryl bromides or triflates prepared from derivatives of 4-fluoro-2-methylbenzoic acid can undergo Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions. These modern synthetic methods enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity, facilitating the assembly of complex molecules that would be challenging to synthesize via traditional methods.

The following tables summarize key synthetic transformations and the resulting advanced intermediates derived from this compound, underscoring its importance as a versatile starting material in contemporary chemical research.

Table 1: Key Intermediates from this compound

| Starting Material | Reaction Type | Key Reagent(s) | Intermediate Product |

| This compound | Oxidation | KMnO₄ or other strong oxidants | 4-fluoro-2-methylbenzoic acid |

| 4-fluoro-2-methylbenzoic acid | Acyl Halogenation | Thionyl chloride (SOCl₂) or Oxalyl chloride | 4-fluoro-2-methylbenzoyl chloride |

| This compound | Radical Bromination | N-Bromosuccinimide (NBS), Radical initiator (e.g., AIBN) | 4-fluoro-2-(bromomethyl)benzotrifluoride |

Table 2: Exemplary Derivatization of Advanced Intermediates

| Intermediate | Reaction Type | Coupling Partner/Nucleophile | Resulting Derivative Class |

| 4-fluoro-2-methylbenzoyl chloride | Amidation | Primary or Secondary Amine | Substituted Benzamides |

| 4-fluoro-2-methylbenzoyl chloride | Esterification | Alcohol or Phenol | Substituted Benzoates |

| 4-fluoro-2-(bromomethyl)benzotrifluoride | Nucleophilic Substitution | Azide, Cyanide, Thiolate, etc. | Various Functionalized Benzyl Derivatives |

| Bromo-derivative of this compound | Suzuki Coupling | Arylboronic acid | Biaryl Compounds |

| Bromo-derivative of this compound | Buchwald-Hartwig Amination | Amine | N-Aryl-amines |

Advanced Applications and Research Domains of 4 Fluoro 2 Methylbenzotrifluoride

Role in Complex Organic Synthesis

4-Fluoro-2-methylbenzotrifluoride, a substituted aromatic compound, serves as a critical component in the field of complex organic synthesis. Its unique structure, featuring both a fluorine atom and a trifluoromethyl group, imparts specific reactivity and properties that are highly sought after for the creation of intricate molecules.

Building Block for Diverse Heterocyclic Compounds and Advanced Molecular Architectures

The strategic placement of the fluoro and trifluoromethyl groups on the benzene (B151609) ring makes this compound a versatile building block for the synthesis of a wide array of heterocyclic compounds. These fluorine-containing substituents can influence the electronic properties and reaction selectivity, guiding the formation of complex molecular frameworks. The trifluoromethyl group, in particular, is a key feature in many modern synthetic targets.

The synthesis of various heterocyclic systems, which are core structures in many pharmaceuticals and functional materials, often utilizes fluorinated building blocks to introduce specific properties. For instance, the reactivity of the methyl group or the aromatic ring can be exploited to construct fused ring systems or to introduce additional functional groups, leading to the assembly of sophisticated molecular architectures. The presence of the fluorine and trifluoromethyl moieties can also enhance the stability and modulate the lipophilicity of the resulting molecules, which is a crucial aspect in drug design and materials science.

Precursor for Advanced Functional Materials Research (e.g., Thermally Activated Delayed Fluorescence (TADF) Emitters, Organic Light-Emitting Diodes (OLEDs))

In the realm of materials science, this compound and its derivatives are valuable precursors for the development of advanced functional materials. The incorporation of fluorine and trifluoromethyl groups into organic molecules can significantly impact their electronic and photophysical properties, making them suitable for applications in optoelectronic devices.

For example, these fluorinated building blocks are investigated for the synthesis of emitters for Thermally Activated Delayed Fluorescence (TADF) and Organic Light-Emitting Diodes (OLEDs). The electron-withdrawing nature of the fluorine and trifluoromethyl groups can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. This tuning of electronic properties is critical for achieving efficient charge injection and transport, as well as for controlling the emission color and efficiency of OLED devices. Research in this area focuses on designing and synthesizing novel organic molecules that incorporate the this compound scaffold to optimize the performance of these next-generation display and lighting technologies.

Contributions to Medicinal Chemistry Research

The unique physicochemical properties conferred by the fluorine and trifluoromethyl groups make this compound a significant contributor to medicinal chemistry research. These groups can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.

Design and Synthesis of Active Pharmaceutical Ingredients (APIs) and Investigational Drug Candidates.

This compound serves as a key starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and investigational drug candidates. Its structural motifs are found in a range of therapeutic agents. For instance, derivatives of this compound are utilized in the synthesis of anti-inflammatory and analgesic drugs. The presence of the fluoro and trifluoromethyl groups can lead to enhanced biological activity and improved pharmacokinetic profiles.

For example, the related compound 4-fluoro-2-methylbenzoic acid, which can be synthesized from precursors like m-fluorotoluene, is an important intermediate for medicinal compounds. Similarly, other fluorinated benzonitrile (B105546) derivatives serve as precursors for complex pharmaceutical molecules. The versatility of this compound allows for its incorporation into a diverse range of molecular scaffolds aimed at various therapeutic targets.

Structure-Activity Relationship (SAR) Studies Incorporating Fluorine and Trifluoromethyl Groups for Receptor Binding and Biological Activity

The fluorine atom and the trifluoromethyl group are often strategically introduced into drug candidates to probe and optimize their interaction with biological targets. Structure-activity relationship (SAR) studies systematically explore how these substitutions affect a compound's potency and selectivity.

The high electronegativity and small size of the fluorine atom can lead to altered electronic distribution and conformation of a molecule, potentially enhancing its binding affinity to a receptor. The trifluoromethyl group, being lipophilic and metabolically stable, can improve a drug's ability to cross cell membranes and resist degradation by metabolic enzymes. In SAR studies, this compound and its derivatives provide a valuable platform to investigate the precise impact of these fluorine-containing moieties on the biological activity of a lead compound. For example, studies on SARS-CoV-2 main protease inhibitors have shown that a 4-fluorobenzothiazole moiety can be key for improved potency.

Radiopharmaceutical Synthesis and Positron Emission Tomography (PET) Imaging Applications (e.g., Regioselective [18F]Fluorine Labeling)

The fluorine-18 (B77423) (¹⁸F) isotope is a widely used positron emitter in Positron Emission Tomography (PET) imaging, a non-invasive technique for visualizing and quantifying biological processes in vivo. The development of ¹⁸F-labeled radiotracers is a crucial area of research for diagnosing and monitoring various diseases, including cancer and neurological disorders.

While direct regioselective [¹⁸F]fluorine labeling of aromatic rings can be challenging, various strategies are employed to introduce the ¹⁸F isotope with high precision. Although direct electrophilic fluorination can result in a mixture of isomers, methods using organometallic precursors can increase regioselectivity. The synthesis of ¹⁸F-labeled compounds often involves multi-step procedures starting from a suitable precursor. The development of novel radiolabeling methods is an active area of research, aiming for simpler and more efficient syntheses of ¹⁸F-radiopharmaceuticals. The unique properties of fluorine, including its ability to be incorporated into a wide range of molecules without significantly altering their biological activity, make it an ideal radioisotope for PET imaging.

Applications in Agrochemical Research and Development

The unique combination of substituents on the this compound molecule offers chemists a versatile platform for designing new active ingredients. The presence of both a fluorine atom and a trifluoromethyl group (CF3) significantly influences the physicochemical properties of the resulting agrochemical, impacting its efficacy, selectivity, and environmental behavior.

Development of Novel Herbicides, Insecticides, and Crop Protection Agents with Enhanced Efficacy and Selectivity

While specific, commercialized agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, the closely related intermediate, 4-fluoro-2-nitro-1-(trifluoromethyl)benzene, is recognized for its role in developing pesticides. beyondpesticides.org This highlights the industry's interest in the trifluoromethylphenyl scaffold for creating effective crop protection solutions. The introduction of fluorine and trifluoromethyl groups is a well-established strategy to enhance the biological activity of agrochemicals. acs.orgresearchgate.net

The trifluoromethyl group, in particular, is known to increase the lipophilicity of a molecule. acs.org This property is crucial for the effective transport of an agrochemical through the waxy cuticles of plants and the exoskeletons of insects, thereby enhancing its bioavailability and potency. acs.org Consequently, agrochemicals incorporating this moiety can often be applied at lower rates while achieving the desired level of pest or weed control.

Research into trifluoromethyl-containing pyridines, which share the key trifluoromethyl group, has led to the successful commercialization of numerous agrochemicals, including herbicides and insecticides. nih.gov This underscores the value of the CF3 group in designing active ingredients. For instance, the herbicide Flazasulfuron and the insecticide Flonicamid are examples of commercial products that contain a trifluoromethylpyridine structure. nih.gov While not directly derived from this compound, their development showcases the successful application of the trifluoromethyl group in creating selective and effective agrochemicals.

Table 1: Examples of Agrochemicals Containing a Trifluoromethylphenyl Moiety

| Agrochemical | Type | Key Structural Feature |

| Trifluralin | Herbicide | 2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline |

| Fluometuron | Herbicide | 1,1-dimethyl-3-(α,α,α-trifluoro-m-tolyl)urea |

| Flazasulfuron | Herbicide | Pyridine (B92270) ring with a trifluoromethyl group |

| Flonicamid | Insecticide | Pyridine ring with a trifluoromethyl group |

This table provides examples of agrochemicals that, while not directly synthesized from this compound, feature the trifluoromethylphenyl or a related trifluoromethyl-heterocyclic moiety, illustrating the importance of this functional group in modern agrochemical design.

Investigation of Fluorine's Impact on Bioactivity, Environmental Fate, and Persistence in Agrochemical Contexts

The introduction of fluorine into a pesticide's molecular structure has profound implications for its biological activity and its behavior in the environment. The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts significant metabolic and chemical stability to the molecule. acs.org This increased stability can lead to longer-lasting pest control but also raises concerns about the persistence of these compounds in the environment. acs.org

Fluorinated pesticides, particularly those containing the trifluoromethyl group, are a subject of ongoing environmental research. beyondpesticides.org Their persistence can lead to their detection in soil and water. One of the degradation products of concern for some trifluoromethyl-containing compounds is trifluoroacetic acid (TFA), a highly persistent substance that can accumulate in various environmental compartments. beyondpesticides.org

The environmental fate of a pesticide is a complex interplay of its chemical properties and environmental conditions. Factors such as soil type, microbial activity, pH, and sunlight all influence how quickly a compound breaks down. The strong C-F bond makes many fluorinated pesticides resistant to degradation, leading to longer half-lives in the environment compared to their non-fluorinated counterparts. acs.org

Table 2: Influence of Fluorine on Agrochemical Properties

| Property | Impact of Fluorine/Trifluoromethyl Group | Reference |

| Bioactivity | Enhanced efficacy due to increased lipophilicity and binding affinity to target sites. | acs.org |

| Metabolic Stability | Increased resistance to metabolic breakdown in the target organism and the environment due to the strong C-F bond. | acs.org |

| Lipophilicity | The trifluoromethyl group significantly increases the molecule's affinity for lipids, aiding in penetration of biological membranes. | acs.org |

| Environmental Persistence | The stability of the C-F bond can lead to longer half-lives in soil and water. | acs.org |

| Degradation Pathways | Can lead to the formation of persistent degradation products like trifluoroacetic acid (TFA). | beyondpesticides.org |

This table summarizes the general effects of incorporating fluorine and trifluoromethyl groups into agrochemical structures, based on broader research in the field.

Advanced Characterization and Computational Studies of 4 Fluoro 2 Methylbenzotrifluoride

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring in Research Settings

Spectroscopic methods are fundamental in confirming the identity and purity of 4-fluoro-2-methylbenzotrifluoride, as well as for monitoring its transformations in research environments. These techniques provide detailed information on the molecule's structural arrangement and electronic properties.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of this compound. By analyzing ¹H, ¹³C, and ¹⁹F NMR spectra, the precise connectivity and spatial relationships of the atoms can be established.

¹H NMR: The proton NMR spectrum provides information on the aromatic protons and the methyl group. The aromatic protons exhibit complex splitting patterns due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The chemical shifts are influenced by the electronic effects of the fluorine, methyl, and trifluoromethyl substituents.

¹³C NMR: The ¹³C NMR spectrum is crucial for identifying all carbon atoms in the molecule. The carbon attached to the trifluoromethyl group appears as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are influenced by the substitution pattern, with carbons attached to electronegative fluorine atoms showing characteristic shifts. rsc.orgchemicalbook.com

¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorinated compounds. wikipedia.orgslideshare.netbiophysics.org this compound will show two distinct signals: one for the trifluoromethyl group (-CF₃) and another for the single fluorine atom attached to the aromatic ring. The chemical shift of the -CF₃ group in substituted benzotrifluorides typically appears around -63 ppm relative to CFCl₃. colorado.edu The chemical shift of the aromatic fluorine is sensitive to its position on the ring. ucsb.edu Spin-spin coupling between the aromatic fluorine and nearby protons (³JHF, ⁴JHF) and between the trifluoromethyl fluorines and the aromatic proton at position 3 (⁵JHF) provides definitive evidence for the regiochemistry. sfu.caresearchgate.net

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling |

|---|---|---|

| ¹H NMR | ||

| Aromatic-H | ~7.0 - 7.5 | Multiplets (due to H-H and H-F coupling) |

| Methyl (-CH₃) | ~2.3 - 2.5 | Singlet or narrow multiplet (due to small ⁴JHF) |

| ¹³C NMR | ||

| -CF₃ | ~123 (q, ¹JCF ≈ 272 Hz) | Quartet |

| Aromatic C-F | ~160 (d, ¹JCF ≈ 245 Hz) | Doublet |

| Aromatic C-CH₃ | ~130-140 | Multiplet |

| Aromatic C-CF₃ | ~130 (q, ²JCF ≈ 32 Hz) | Quartet |

| Aromatic C-H | ~115-135 | Multiplets |

| Methyl (-CH₃) | ~20 | Singlet |

| ¹⁹F NMR | ||

| -CF₃ | ~ -63 | Singlet or narrow multiplet |

| Aromatic-F | ~ -110 to -120 | Multiplet (due to H-F coupling) |

Predicted values are based on data for analogous compounds and general substituent effects. beilstein-journals.orgepfl.chconsensus.appresearchgate.net

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound by providing a highly accurate mass measurement of its molecular ion. nih.govresearchgate.netthermofisher.com The exact mass of C₈H₆F₄ is 178.0406 g/mol .

Electron Ionization (EI) mass spectrometry reveals characteristic fragmentation patterns that serve as a molecular fingerprint. For fluorinated aromatic compounds, fragmentation often involves the loss of fluorine-containing species. researchgate.netnih.govnih.gov

Expected Fragmentation Pathways:

Loss of a fluorine atom: The molecular ion [M]⁺ may lose a fluorine radical to form an [M-F]⁺ fragment.

Loss of the trifluoromethyl group: Cleavage of the C-CF₃ bond can lead to the loss of a ·CF₃ radical, resulting in a prominent [M-CF₃]⁺ ion.

Loss of HF: Elimination of a hydrogen fluoride (B91410) molecule can occur, leading to an [M-HF]⁺ fragment.

Rearrangements: Complex rearrangements, common in the fragmentation of aromatic compounds, can also be observed. mdpi.commiamioh.edu

Table 2: Predicted High-Resolution Mass Spectrometry Fragments for this compound (C₈H₆F₄)

| Fragment Ion | Formula | Exact Mass (m/z) | Description |

|---|---|---|---|

| [M]⁺ | C₈H₆F₄ | 178.0406 | Molecular Ion |

| [M-H]⁺ | C₈H₅F₄ | 177.0328 | Loss of a hydrogen radical |

| [M-F]⁺ | C₈H₆F₃ | 159.0420 | Loss of a fluorine radical |

| [M-HF]⁺ | C₈H₅F₃ | 158.0342 | Loss of hydrogen fluoride |

| [M-CF₃]⁺ | C₇H₆F | 109.0453 | Loss of trifluoromethyl radical |

Data is based on known fragmentation patterns of similar aromatic fluorocarbons. nist.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in this compound by detecting their characteristic vibrational frequencies. pressbooks.publibretexts.org Key absorptions include:

C-F Stretching (Aromatic): A strong band typically appears in the 1200-1300 cm⁻¹ region.

C-F Stretching (Trifluoromethyl): Very strong, multiple absorption bands are expected in the 1100-1350 cm⁻¹ range, which is a hallmark of the -CF₃ group. chemicalbook.com

C-H Stretching (Aromatic): Absorptions are found just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

C-H Stretching (Aliphatic): The methyl group C-H bonds absorb just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C Stretching (Aromatic): Characteristic absorptions for the benzene (B151609) ring appear in the 1450-1600 cm⁻¹ region. vscht.cz

C-H Bending (Out-of-plane): The substitution pattern on the benzene ring influences bands in the 800-900 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Methyl C-H | Stretch | 2960 - 2850 | Medium |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

| -CF₃ | Symmetric & Asymmetric Stretch | 1350 - 1100 | Very Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. gdckulgam.edu.in Substituted benzenes typically show two main absorption bands arising from π → π* transitions. up.ac.zahnue.edu.vn The position and intensity of these bands are sensitive to the nature and position of the substituents. nist.gov For this compound, the electron-donating methyl group and the electron-withdrawing fluorine and trifluoromethyl groups will cause shifts in the absorption maxima (λ_max) compared to unsubstituted benzene. The primary absorption bands are expected in the 200-280 nm range. researchgate.netoptica.org

Computational Chemistry and Molecular Modeling

Computational methods provide deep insights into the properties of this compound at a molecular level, complementing experimental data.

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Energetics

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to model the electronic properties of this compound. amazonaws.com These calculations can predict:

Optimized Geometry: Bond lengths, bond angles, and dihedral angles of the lowest energy conformation.

Electronic Distribution: The distribution of electron density and molecular electrostatic potential, highlighting the electron-rich (fluorine atoms, aromatic ring) and electron-poor regions.

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and the energy required for electronic excitation. nih.gov

Energetics: The total energy of the molecule and the relative energies of different conformations or isomers.

Values are illustrative based on DFT studies of similar fluorinated aromatic molecules. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound over time. nih.gov These simulations can reveal:

Conformational Preferences: The rotational barriers and preferred orientations of the methyl (-CH₃) and trifluoromethyl (-CF₃) groups. Due to steric hindrance between the adjacent methyl and trifluoromethyl groups, their rotation is likely to be correlated and possess a significant energy barrier. rsc.orglumenlearning.com

Intermolecular Interactions: In a condensed phase (liquid or solid), MD simulations can model how molecules of this compound interact with each other, providing insights into packing, diffusion, and bulk properties.

Solvation Effects: MD can simulate the behavior of the molecule in different solvents, predicting how solvent molecules arrange around the solute and influence its conformation and reactivity.

The study of torsional potentials through MD simulations helps in understanding the flexibility of the molecule and the population of different rotational isomers (rotamers) at a given temperature, which can influence its spectroscopic properties and chemical reactivity.

Docking Studies and Ligand-Protein Interaction Analysis in Drug Design and Optimization

Molecular docking is a fundamental computational technique in modern drug discovery, enabling the prediction of the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a target protein. For fluorinated compounds such as this compound, these studies are crucial for understanding how the unique properties of fluorine atoms can be leveraged to enhance therapeutic efficacy. The introduction of fluorine and trifluoromethyl (-CF₃) groups into organic molecules can significantly modulate their physicochemical properties, including metabolic stability, membrane permeability, and binding affinity. nih.gov

In the context of drug design, this compound can be considered a key structural motif or fragment. Docking simulations are performed by placing this molecule into the active site of a biologically relevant protein target. These simulations employ scoring functions to estimate the binding energy, with lower energy scores typically indicating more favorable binding. researchgate.net The analysis of these interactions provides invaluable insights for optimizing lead compounds.

The fluorine atom and the trifluoromethyl group on the benzotrifluoride (B45747) scaffold are of particular interest. The highly electronegative fluorine atom can participate in a range of non-covalent interactions, including hydrogen bonds (acting as a weak acceptor), and electrostatic and multipolar interactions with protein backbone amides or side-chain residues. nih.govnih.gov Specifically, short contacts between fluorine and carbonyl groups in the protein are frequently observed. researchgate.net The trifluoromethyl group, while generally considered lipophilic, can also engage in significant dipole-dipole or other electrostatic interactions that contribute to binding affinity. fu-berlin.de Computational methods are essential for rationalizing these often subtle and complex effects. nih.govfu-berlin.de

A hypothetical docking study of this compound against several protein targets relevant to drug discovery is summarized in the table below. The results illustrate how binding affinities and specific molecular interactions can be quantified.

| Protein Target | Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -7.8 | His-90, Gln-192 | Hydrogen Bond (Fluorine), Electrostatic |

| Carbonic Anhydrase II | -7.2 | Thr-199, Val-121 | Hydrophobic, van der Waals |

| Thymidylate Kinase | -8.1 | Arg-42, Tyr-103 | π-π Stacking (Benzene Ring), Electrostatic (-CF₃) |

| Tryparedoxin (Tpx) | -6.9 | Gly-85, Ala-86 | van der Waals, Dipole-Dipole |

These analyses guide medicinal chemists in modifying the ligand structure to improve interactions with specific residues, thereby enhancing binding affinity and selectivity for the target protein.

Prediction of Spectroscopic Properties and Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools for the advanced characterization of molecules like this compound, particularly through the prediction of spectroscopic data and the elucidation of complex reaction mechanisms. Density Functional Theory (DFT) is a widely used quantum chemical method for these purposes due to its balance of accuracy and computational cost. worktribe.comnih.gov

Prediction of Spectroscopic Properties

The characterization of fluorinated compounds heavily relies on ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. DFT calculations can reliably predict ¹⁹F NMR chemical shifts, which is invaluable for structural assignment, especially in molecules with multiple, non-equivalent fluorine atoms. nih.govrsc.org The process involves calculating the absolute isotropic shielding constants for the molecule of interest. These values are then converted to chemical shifts by referencing them against a standard compound. nih.gov The accuracy of these predictions depends significantly on the chosen functional and basis set, with methods like B3LYP/6-31+G(d,p) often providing reliable results for fluorinated aromatics. nih.gov

Similarly, infrared (IR) spectroscopy is used to identify functional groups. DFT calculations can predict vibrational frequencies corresponding to specific bond stretches and bends. These predicted spectra can be compared with experimental data to confirm the molecular structure.

| Spectroscopic Data | Hypothetical Experimental Value | Predicted Value (DFT) |

|---|---|---|

| ¹⁹F Chemical Shift (Aromatic C-F) | -115.2 ppm | -117.5 ppm |

| ¹⁹F Chemical Shift (-CF₃) | -61.8 ppm | -63.1 ppm |

| IR Frequency (C-F Stretch) | 1245 cm⁻¹ | 1255 cm⁻¹ |

| IR Frequency (C-H Aromatic Stretch) | 3070 cm⁻¹ | 3085 cm⁻¹ |

Elucidation of Reaction Mechanisms

Understanding the reactivity of this compound requires detailed knowledge of its potential reaction pathways. DFT calculations are instrumental in mapping the potential energy surface of a reaction. nih.gov By computing the Gibbs free energy of reactants, products, intermediates, and transition states, a complete reaction profile can be constructed. researchgate.net This allows for the identification of the rate-determining step and provides insights into the stability of intermediates. nih.gov For instance, a computational study could investigate the mechanism of nucleophilic aromatic substitution at the fluorine-bearing carbon or reactions involving the trifluoromethyl group.

The parameters for such a computational study are critical for obtaining meaningful results.

| Parameter | Specification | Purpose |

|---|---|---|

| Method/Functional | B3LYP or M06-2X | To approximate the exchange-correlation energy in DFT. |

| Basis Set | 6-311+G(d,p) | To describe the atomic orbitals used in the calculation. |

| Solvent Model | Polarizable Continuum Model (PCM) | To simulate the effect of a solvent on the reaction. |

| Calculation Type | Geometry Optimization & Frequency | To find stable structures and transition states, and to calculate thermodynamic properties. |

Through these computational approaches, a deep, molecular-level understanding of the properties and reactivity of this compound can be achieved, guiding its application in various fields of chemical science.

Future Research Directions and Unexplored Avenues for 4 Fluoro 2 Methylbenzotrifluoride

Development of More Sustainable and Green Synthetic Routes

The current synthesis of fluorinated aromatic compounds often involves methods that can be resource-intensive and generate hazardous byproducts. A key area for future research is the development of more sustainable and environmentally friendly synthetic pathways for 4-fluoro-2-methylbenzotrifluoride. This includes exploring alternative starting materials and reagents that are less costly and more readily available. google.com

One promising approach is the application of green chemistry principles, such as catalysis, to improve reaction efficiency and minimize waste. For instance, developing catalytic systems that can directly and selectively introduce fluorine and trifluoromethyl groups into aromatic rings under milder conditions would represent a significant advancement. nih.govresearchgate.net Research into flow chemistry processes could also offer a more sustainable and scalable method for its production.

A recent patent highlights a method for synthesizing 4-fluoro-2-methylbenzoic acid, a related compound, using m-fluorotoluene and a trihaloacetyl chloride via a Friedel-Crafts acylation reaction. google.com This approach, which aims for easily accessible raw materials and mild reaction conditions, could potentially be adapted or inspire greener routes for this compound. google.com

Exploration of Novel Catalytic Systems for Highly Selective Transformations

The carbon-fluorine bond is notoriously strong, making selective transformations of fluorinated compounds challenging. nih.govresearchgate.net Future research should focus on the discovery and development of novel catalytic systems that can achieve highly selective C-F bond functionalization in molecules like this compound.

Recent advancements in photoredox catalysis have shown promise for the activation of C-F bonds, opening up new possibilities for creating novel difluorobenzylic structures that are important in medicinal chemistry. nih.govresearchgate.net Exploring the application of such catalytic systems to this compound could enable the synthesis of a wide array of new derivatives with unique properties.

Furthermore, research into transition metal-catalyzed cross-coupling reactions could provide pathways for the selective introduction of various functional groups onto the aromatic ring of this compound. researchgate.net For example, palladium-catalyzed reactions have been successfully used for the trifluoromethylation of aryl bromides in micellar media, suggesting the potential for similar catalytic systems to be applied to other transformations. rsc.org The development of catalysts that can distinguish between the different C-H and C-F bonds on the molecule would be a particularly valuable area of investigation.

Expansion into New Functional Material Applications beyond Current Paradigms

The incorporation of fluorine into organic molecules can significantly alter their physical and chemical properties, making them valuable in materials science. numberanalytics.comyoutube.com While fluorinated aromatics are already used in the synthesis of fluoropolymers and organic light-emitting diodes (OLEDs), there is considerable scope to explore new functional material applications for this compound. numberanalytics.comresearchgate.net

The unique combination of a fluorine atom and a trifluoromethyl group in this compound could lead to materials with tailored properties such as high thermal stability, chemical resistance, and specific optical or electronic characteristics. numberanalytics.comyoutube.com Future research could investigate its use as a monomer or additive in the creation of advanced polymers, coatings, and liquid crystals. researchgate.netresearchgate.net

The electron-withdrawing nature of the fluorine and trifluoromethyl groups can influence the electronic properties of the aromatic ring, making it a potential building block for novel electronic materials. nih.gov Investigating how the specific substitution pattern of this compound affects these properties could lead to its application in areas such as organic electronics and sensors.

Targeted Therapeutic and Diagnostic Applications Addressing Specific Biological Pathways

Fluorinated compounds are prevalent in pharmaceuticals due to their ability to enhance properties like metabolic stability, bioavailability, and binding affinity to biological targets. tandfonline.comnih.govmdpi.com The unique electronic properties and lipophilicity of this compound make it an attractive scaffold for the design of new therapeutic and diagnostic agents.

Future research should focus on the rational design of derivatives of this compound that can selectively interact with specific biological pathways implicated in disease. This could involve its incorporation into molecules targeting enzymes, receptors, or other proteins. youtube.comnih.gov For example, the trifluoromethyl group is a key feature in several FDA-approved drugs, contributing to their efficacy. mdpi.com

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is essential for confirming fluorinated substituents, while ¹H/¹³C NMR resolves methyl and trifluoromethyl groups. For example, ¹⁹F chemical shifts in trifluoromethylated aromatics typically range from -60 to -70 ppm .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Use high-temperature columns (e.g., DB-5MS) to analyze thermal stability and detect degradation products .

- Refractive Index and IR Spectroscopy : Validate purity and functional groups, as shown in studies of fluorinated benzaldehydes .

How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Advanced Research Question

Discrepancies in NMR or mass spectra often arise from isomeric byproducts or solvent interactions. Methodological solutions include:

- Multi-Dimensional NMR : 2D experiments (e.g., COSY, HSQC) differentiate overlapping signals in complex mixtures.

- Computational Validation : Compare experimental spectra with density functional theory (DFT)-predicted shifts for candidate structures .

- Collaborative Data Sharing : Cross-validate results via open-access platforms, aligning with practices for resolving data conflicts in health research .

What strategies optimize fluorination efficiency in synthesizing this compound?

Advanced Research Question

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu) for C-F bond formation, balancing yield and selectivity.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance fluorinating agent reactivity, while dichloromethane minimizes side reactions .

- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track fluorination progress and adjust parameters in real time.

How do the solvent properties of this compound influence its application in pharmaceutical intermediates?

Intermediate Research Question

- Thermal Stability : Its high decomposition temperature (>200°C) makes it suitable for high-temperature reactions, such as Suzuki-Miyaura couplings .

- Low Hygroscopicity : Reduces hydrolysis risks in moisture-sensitive reactions (e.g., Grignard reactions).

- Solubility Profiling : Test solubility in common solvents (e.g., THF, DCM) to optimize reaction conditions for drug precursors .

What methodologies ensure safe handling and storage of this compound in laboratory settings?

Basic Research Question

- Ventilation : Use fume hoods to avoid inhalation exposure, as the compound is harmful upon contact .

- Storage : Store under nitrogen in amber glass vials at -20°C to prevent photodegradation and oxidation .

- Spill Management : Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous waste.

How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

Advanced Research Question

- DFT Calculations : Model transition states for fluorination or trifluoromethylation reactions to predict activation barriers and regioselectivity .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media for nucleophilic substitutions.

- Docking Studies : Explore binding affinities for biological targets (e.g., enzymes) if the compound is used in drug discovery .

What are the environmental implications of using this compound in large-scale research applications?

Intermediate Research Question

- Persistence Testing : Conduct OECD 301 biodegradation assays to assess environmental half-life.

- Ecotoxicity : Use Daphnia magna or algae models to evaluate aquatic toxicity, given the compound’s structural similarity to persistent fluorinated pollutants .

- Waste Stream Management : Implement distillation or adsorption techniques to recover and reuse the solvent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.